molecular formula C14H10Cl2N2O2 B3059497 2-Chloro-n'-(2-chlorobenzoyl)benzohydrazide CAS No. 38192-13-1

2-Chloro-n'-(2-chlorobenzoyl)benzohydrazide

Cat. No. B3059497
Key on ui cas rn: 38192-13-1
M. Wt: 309.1 g/mol
InChI Key: KDOJIUDRKBXHGD-UHFFFAOYSA-N
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Patent
US04237127

Procedure details

A stirred solution of hydrazine hydrate (25 g) in water (500 ml) was treated dropwise and simultaneously with sodium hydroxide (43.6 g) in water (150 ml) and 2-chlorobenzoyl chloride (180.25 g). The addition over the mixture was stirred at room temperature for 2 hours. The solid was filtered off, washed with acetone/water 1:1 and recrystallised from acetic acid. Yield 97.5 g, m.p. 217°-219°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
180.25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH2:1].[NH2:2][NH2:3].[OH-].[Na+].[Cl:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](Cl)=[O:10]>O>[Cl:6][C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([NH:2][NH:3][C:9](=[O:1])[C:8]1[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=1[Cl:6])=[O:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O.NN
Name
Quantity
43.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180.25 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition over the mixture
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with acetone/water 1:1
CUSTOM
Type
CUSTOM
Details
recrystallised from acetic acid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C(=O)NNC(C2=C(C=CC=C2)Cl)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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